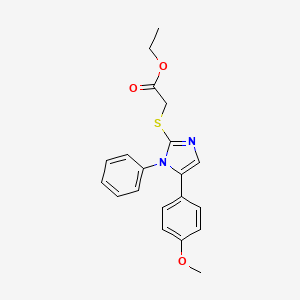

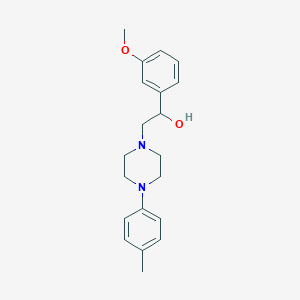

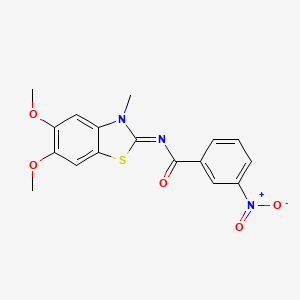

N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

1. Rearrangement and Conversion Processes

N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide is involved in chemical rearrangement processes. For instance, the reaction of 3-arylimino-2-indolinones with m-chloroperbenzoic acid leads to the formation of 3-aryl-2,4(1H,3H)-quinazolinediones and related compounds, demonstrating the compound's role in complex organic transformations (Azizian et al., 2000).

2. Catalytic Applications in Organic Synthesis

In organic synthesis, this compound is utilized in Rh(III)-catalyzed annulations between indoles and iodonium carbenes. This process allows for the synthesis of tricyclic and tetracyclic N-heterocycles, highlighting its utility in creating structurally complex and diverse organic compounds (Nunewar et al., 2021).

3. Role in Drug Synthesis and Development

This compound is involved in the synthesis and testing of various derivatives for potential therapeutic applications. Studies include synthesizing carboxamide derivatives of benzo[b][1,6]naphthyridines and evaluating their cytotoxic activity, which can contribute to the development of new anticancer agents (Deady et al., 2003).

4. Mechanistic Studies in Chemical Reactions

The compound is used in studying the thermodynamics and kinetics of certain chemical reactions. For instance, a study on the reaction mechanism involving indoline-2,3-dione and related compounds provides insights into the energy demands and geometric changes during chemical transformations (Siaka et al., 2017).

5. Photophysical Studies and Anion Detection

Indole derivatives, including those related to N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide, have been synthesized and studied for their photophysical properties. These compounds have been evaluated as potential fluorescent probes, especially for detecting specific anions like fluoride (Pereira et al., 2010).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

特性

IUPAC Name |

N-methyl-1-(3,4,5-triethoxybenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-5-28-19-13-16(14-20(29-6-2)21(19)30-7-3)23(27)25-17-11-9-8-10-15(17)12-18(25)22(26)24-4/h8-11,13-14,18H,5-7,12H2,1-4H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQMWSKKIWMDSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2C(CC3=CC=CC=C32)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2370351.png)

![Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B2370356.png)

![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2370362.png)